Perfluorobutyl iodide

Catalog No.
S600553
CAS No.
423-39-2
M.F
C4F9I
M. Wt
345.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorobutyl iodide

CAS Number

423-39-2

Product Name

Perfluorobutyl iodide

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane

Molecular Formula

C4F9I

Molecular Weight

345.93 g/mol

InChI

InChI=1S/C4F9I/c5-1(6,3(9,10)11)2(7,8)4(12,13)14

InChI Key

PGRFXXCKHGIFSV-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(F)F

Synonyms

1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo-butan;Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo-;m-Nonafluorobutyl iodide;1,1,1,2,2,3,3,4,4-NONAFLUORO-4-IODOBUTANE;1-IODONONAFLUOROBUTANE;PERFLUOROBUTYL IODIDE;PERFLUORO-N-BUTYL IODIDE;N-NONAFLUOROBUTYLIODIDE

Canonical SMILES

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(F)F

The exact mass of the compound Perfluorobutyl iodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluorobutyl iodide (CAS 423-39-2), also known as nonafluoro-1-iodobutane, is a dense, non-flammable liquid primarily utilized as a chemical intermediate for introducing the perfluorobutyl (C4F9) moiety into a wide range of molecules. This structural unit is critical for producing advanced materials such as fluorinated surfactants, polymers, and surface finishing agents, where it imparts properties like high thermal stability, chemical inertness, and low surface energy, leading to exceptional water and oil repellency. Its utility as a precursor is defined by the C-I bond, which is sufficiently reactive to participate in radical additions, telomerization, and various coupling reactions, making it a foundational component for synthesizing more complex fluorochemicals.

Substituting perfluorobutyl iodide with its bromide or other perfluoroalkyl iodide analogs is often unviable due to critical differences in chemical reactivity and the physical properties of downstream products. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds, making the iodide variant a much more efficient precursor for radical reactions, such as telomerization and additions to olefins, which are fundamental to producing many fluoropolymers and surfactants. This higher reactivity allows for milder reaction conditions and can lead to higher yields, a key consideration in process scaling and procurement efficiency. Furthermore, altering the perfluoroalkyl chain length (e.g., substituting with perfluorohexyl or perfluoroethyl iodide) directly changes the performance characteristics of the final product, such as surface tension and thermal stability, making such substitutions unsuitable for applications with precise performance specifications.

Superior Precursor Reactivity in Radical Reactions Due to Weaker Carbon-Halogen Bond

The carbon-iodine bond in perfluoroalkyl iodides is substantially weaker than the corresponding C-Br, C-Cl, and C-F bonds, making perfluorobutyl iodide a more reactive and efficient precursor for generating the C4F9 radical. The C-I bond dissociation enthalpy is approximately 209-229 kJ/mol, significantly lower than that of C-Br (~305 kJ/mol), C-Cl (~360 kJ/mol), and C-F (~474 kJ/mol). This lower energy barrier facilitates radical initiation under milder conditions (e.g., thermal, photochemical, or metal-catalyzed), which is critical for process efficiency and compatibility with sensitive substrates.

Evidence DimensionCarbon-Halogen Bond Dissociation Enthalpy (BDE)
Target Compound Data~228.7 kJ/mol for C-I bond in a model haloalkane
Comparator Or BaselinePerfluorobutyl Bromide (C-Br BDE): ~305.0 kJ/mol
Quantified DifferenceThe C-I bond is ~76.3 kJ/mol weaker than the C-Br bond, indicating significantly higher reactivity.
ConditionsGas-phase enthalpy data for model 2-haloethanols, representative of primary alkyl halides.

This weaker bond means lower energy input and potentially faster reaction rates for radical-based syntheses, directly impacting process costs and throughput.

Optimal Chain Length for Balancing Performance and Environmental Concerns in Surfactants and Polymers

Perfluorobutyl iodide is a key precursor for short-chain fluorinated materials, which are increasingly sought as alternatives to long-chain substances like PFOA due to environmental and regulatory pressures. Research shows that polymers derived from C4 precursors can achieve water- and oil-repellent properties comparable to those made from longer-chain (e.g., C8) analogs, striking a balance between high performance and a more favorable environmental profile. For instance, polyurethane oligomers end-capped with a C4F9- group demonstrated significantly lower wettability and surface energy compared to non-fluorinated versions, achieving performance levels that make them viable replacements for traditional long-chain materials.

Evidence DimensionWetting Performance of Derived Polymers
Target Compound DataFluorinated polymers with short C4 side chains provide outstanding water- and oil-repellent properties.
Comparator Or BaselineLong-chain (e.g., C8) perfluoroalkyl substances, which are being phased out.
Quantified DifferenceC4-based polymers are designed as effective substitutes for C8-based materials, meeting performance needs while addressing regulatory restrictions.
ConditionsSynthesis of fluorinated copolymers via miniemulsion polymerization and subsequent application as coatings.

Procuring C4F9I aligns with the industry-wide shift to sustainable, short-chain fluorochemicals, ensuring final products meet both performance requirements and evolving environmental regulations.

Enables Synthesis of Radiopaque Polymers for Advanced Medical Devices

The high atomic number and density of iodine make perfluorobutyl iodide an effective precursor for synthesizing inherently radiopaque polymers. These materials are critical for medical devices like embolic agents, catheters, and vascular implants that require visualization under X-ray guidance. Covalently incorporating iodine via monomers derived from C4F9I provides stable, non-leaching radiopacity within the polymer matrix. For example, iodinated polyurethane has been developed to achieve radiopacity equivalent to a 2mm aluminum wedge by incorporating about 8% iodine by weight. This method avoids issues associated with blending in radiopacifiers like barium sulfate, such as particle aggregation or leaching.

Evidence DimensionMethod of Imparting Radiopacity
Target Compound DataCovalently incorporates iodine into the polymer backbone via a C4F9I-derived monomer.
Comparator Or BaselinePhysical blending of radiopaque fillers (e.g., barium sulfate, tantalum) into a polymer matrix.
Quantified DifferenceCovalent bonding provides homogeneous and permanent radiopacity, unlike blended fillers which can leach or aggregate.
ConditionsSynthesis of polymers for medical devices intended for use with X-ray fluoroscopy.

For developing advanced medical devices, using C4F9I as a precursor offers a reliable route to create high-performance, biocompatible, and permanently visible materials, a critical feature for regulatory approval and clinical success.

Precursor for Short-Chain Fluorosurfactants and Repellents

Ideal for the synthesis of C4-based fluorosurfactants and surface treatment agents for textiles, paper, and coatings. Its defined chain length is critical for producing materials that meet performance specifications for water/oil repellency while complying with regulations restricting the use of long-chain perfluoroalkyl substances.

Chain Transfer Agent in Fluoropolymer Synthesis

Serves as a highly effective telogen or chain transfer agent in the radical polymerization of fluoroalkenes like tetrafluoroethylene (TFE). The high reactivity of the C-I bond allows for controlled introduction of the C4F9 end-group, enabling the production of fluorotelomer alcohols and other key intermediates for specialty polymers with tailored molecular weights and properties.

Building Block for Radiopaque Medical Polymers

A key starting material for synthesizing iodinated monomers used in the production of inherently radiopaque polymers. These polymers are essential for fabricating medical devices such as catheters, stents, and embolic beads that must be clearly visible during fluoroscopic procedures to ensure accurate placement and patient safety.

Intermediate for Specialty Agrochemicals and Pharmaceuticals

Used in organic synthesis to introduce the perfluorobutyl group into complex molecules. The unique electronic and lipophilic properties of the C4F9 moiety can significantly influence the biological activity and bioavailability of active pharmaceutical ingredients and agrochemicals, making C4F9I a valuable building block in discovery and process chemistry.

Physical Description

Liquid

XLogP3

4.1

Boiling Point

67.0 °C

Melting Point

-68.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (17.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

423-39-2

Wikipedia

Perfluorobutyl iodide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Plastic material and resin manufacturing
Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo-: ACTIVE

Dates

Last modified: 08-15-2023

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